An In-depth Technical Guide to 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9)
An In-depth Technical Guide to 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9)
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxybenzonitrile (also known as 4-Cyano-2-fluorophenol), a versatile fluorinated building block with significant applications in medicinal chemistry, agrochemical synthesis, and materials science. This document delves into its chemical and physical properties, provides detailed analytical and spectroscopic data for characterization, explores its synthetic utility and key reaction pathways, and outlines established synthesis protocols. As a key intermediate, the strategic incorporation of its unique structural motifs—a reactive nitrile, an acidic phenol, and an electron-withdrawing fluorine atom—enables the targeted synthesis of complex, high-value molecules. This guide serves as a critical resource for scientists leveraging this compound in advanced research and development projects.
Core Chemical Identity and Physicochemical Properties
3-Fluoro-4-hydroxybenzonitrile is a substituted aromatic compound that presents as a white to off-white crystalline solid at room temperature.[1] Its trifunctional nature is central to its synthetic versatility. The fluorine atom at the 3-position, ortho to the nitrile and meta to the hydroxyl group, profoundly influences the electronic properties and reactivity of the entire molecule.
Key Properties Table
| Property | Value | Source(s) |
| CAS Number | 405-04-9 | [1][2] |
| Molecular Formula | C₇H₄FNO | [1][2] |
| Molecular Weight | 137.11 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 133-138 °C | [1][3] |
| Boiling Point | 253.9 ± 25.0 °C (Predicted) | [3] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 6.58 ± 0.18 (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
| XlogP (Predicted) | 1.4 | [4] |
| InChIKey | DPSSSDFTLVUJDH-UHFFFAOYSA-N | [4] |
Analytical & Spectroscopic Characterization
Accurate characterization is paramount for verifying the identity and purity of starting materials in regulated development pipelines. The following data provides a benchmark for the analytical profile of 3-Fluoro-4-hydroxybenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule. The chemical shifts and coupling constants are highly informative. The data presented here is derived from experimental findings reported in patent literature.
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¹H NMR (Solvent: d⁷-DMF):
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δ 7.15 (m, 1H): This multiplet corresponds to the proton at C5. It experiences coupling to the adjacent proton at C6 and a longer-range coupling to the fluorine atom.
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δ 7.03 (m, 1H): This multiplet is assigned to the proton at C6, adjacent to the hydroxyl group. It shows coupling to the proton at C5.
-
δ 6.09 (m, 1H): This upfield multiplet corresponds to the proton at C2, which is ortho to the strongly electron-withdrawing nitrile group and also coupled to the adjacent fluorine atom.
-
δ 4.43 (s, 1H): This broad singlet corresponds to the acidic proton of the hydroxyl group (-OH). Its chemical shift can be highly dependent on solvent and concentration.
-
-
¹³C NMR (Solvent: d⁷-DMF):
-
δ 157.2, 155.8: These two signals in the downfield region are characteristic of the aromatic carbons directly bonded to the electronegative fluorine and oxygen atoms (C3 and C4), exhibiting splitting due to C-F coupling.
-
δ 123.4, 119.2, 117.6, 114.8: These signals correspond to the remaining aromatic carbons (C1, C2, C5, C6). The specific assignments require advanced 2D NMR techniques, but their chemical shifts are consistent with a substituted benzene ring.
-
δ 100.7: This signal is assigned to the carbon of the nitrile group (-C≡N).
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Electron Ionization (EI-MS):
-
m/z 137 (M⁺): This peak represents the molecular ion, confirming the compound's molecular weight.[2]
-
m/z 109: This significant fragment corresponds to the loss of carbon monoxide (CO) from the molecular ion, a common fragmentation pathway for phenols.
-
m/z 82, 57: These are smaller fragments resulting from further cleavage of the aromatic ring.
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The loss of a fragment with 3-14 mass units from the molecular ion is generally considered illogical, and its absence supports the identification of m/z 137 as the molecular ion peak.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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O-H Stretch: A broad band is expected in the region of 3500–3200 cm⁻¹ , characteristic of a hydrogen-bonded hydroxyl group in a phenol.[6]
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C-H Stretch (Aromatic): Signals are expected between 3100–3000 cm⁻¹ .[6]
-
C≡N Stretch (Nitrile): A sharp, medium-intensity band should appear in the 2260–2210 cm⁻¹ region. The conjugation with the aromatic ring influences its exact position.[7]
-
C=C Stretch (Aromatic): Multiple bands are expected in the 1600–1400 cm⁻¹ region, which are characteristic of the aromatic ring vibrations.[6]
-
C-O Stretch (Phenol): A strong band will be present in the 1320–1000 cm⁻¹ range.[6]
-
C-F Stretch: A strong absorption band characteristic of an aryl-fluoride bond is expected around 1250 cm⁻¹ .
Reactivity and Synthetic Utility
The synthetic value of 3-Fluoro-4-hydroxybenzonitrile stems from the distinct and predictable reactivity of its three functional groups. The interplay of their electronic effects—the strong inductive withdrawal of the fluorine and nitrile groups, and the resonance donation of the hydroxyl group—creates a nuanced reactivity profile that can be exploited for selective transformations.
Caption: Workflow for synthesis via copper-mediated cyanation.
Step-by-Step Methodology: (Based on)[8]
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Reaction Setup: In a suitable reaction vessel under a nitrogen atmosphere, combine 4-Bromo-2-fluorophenol (1.0 eq), Copper(I) cyanide (CuCN, 1.2 eq), and N-Methyl-2-pyrrolidone (NMP) as the solvent.
-
Heating: Stir the mixture and heat to 150 °C for approximately 5 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup - Quenching: After cooling to room temperature, dilute the reaction mixture with diethyl ether. Stir and decant the ether layer. Repeat the ether wash of the residue.
-
Workup - Washing: Combine the ether layers and wash sequentially with water, 1N HCl solution, water again, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a solid.
-
Purification: Triturate the crude solid in carbon tetrachloride and filter to afford the pure 3-Fluoro-4-hydroxybenzonitrile.
Causality: This is a Rosenmund–von Braun reaction. The copper(I) cyanide facilitates the nucleophilic substitution of the aryl bromide. NMP is used as a high-boiling polar aprotic solvent suitable for this transformation. The acidic wash is crucial to remove any residual copper salts.
Protocol 5.2: Demethylation of a Methoxy Precursor
This route is effective if the corresponding methoxy-substituted benzonitrile is readily available.
Step-by-Step Methodology: (Based on)[3]
-
Reaction Setup: Dissolve 3-Fluoro-4-methoxybenzonitrile (1.0 eq) in dichloromethane (DCM) in a flask equipped for reflux under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add Boron tribromide (BBr₃, 2.0 eq).
-
Reflux: Allow the reaction mixture to warm to room temperature and then reflux for 3 days.
-
Workup: Carefully quench the reaction by pouring it over ice water. Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the final product.
Causality: Boron tribromide is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers. The lone pair on the ether oxygen coordinates to the boron, facilitating the removal of the methyl group.
Safety and Handling
3-Fluoro-4-hydroxybenzonitrile is classified as hazardous and requires careful handling in a controlled laboratory environment.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [2]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8 °C. [1] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
3-Fluoro-4-hydroxybenzonitrile is a high-value chemical intermediate whose utility is rooted in the unique and complementary reactivity of its nitrile, phenol, and aryl fluoride moieties. Its demonstrated role as a precursor in the synthesis of complex pharmaceuticals and its potential in agrochemicals and materials science underscore its importance. This guide provides the foundational technical data and procedural knowledge required for researchers to effectively and safely utilize this versatile building block in the pursuit of novel chemical entities.
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Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. American Chemical Society - ACS Figshare.[Link]
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A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry.[Link]
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Innovations in Agrochemicals: The Role of 3-Fluoro-4-methylbenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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3-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2782944. PubChem.[Link]
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Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development - Figshare.[Link]
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.[Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
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3-fluoro-4-hydroxybenzonitrile (C7H4FNO). PubChemLite.[Link]
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3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E - PMC.[Link]
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4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. ChemBeq.[Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.[Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Wisconsin-La Crosse.[Link]
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Interpretation of mass spectra. University of Arizona.[Link]
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10.7: Functional Groups and IR Tables. Chemistry LibreTexts.[Link]
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